molecular formula C20H22N6 B1191861 TRC-19

TRC-19

Cat. No.: B1191861
M. Wt: 346.438
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Toxoplasma gondii Pathobiology and Research Significance

Toxoplasma gondii is a highly prevalent protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans, with approximately one-third of the global population estimated to be chronically infected. doi.orguni.lu While infections in immunocompetent individuals are often asymptomatic or manifest as mild, flu-like symptoms, the parasite poses a severe threat to immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients. In these vulnerable populations, toxoplasmosis can lead to life-threatening conditions including encephalitis and retinochoroiditis. sigmaaldrich.comnih.gov Furthermore, congenital toxoplasmosis, resulting from maternal transmission during pregnancy, can cause severe developmental issues in the fetus, including miscarriage, stillbirth, chorioretinitis, intracranial calcifications, and hydrocephalus. sigmaaldrich.comnih.gov Beyond these direct clinical manifestations, T. gondii infection has also been implicated in various neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and anxiety, by inducing neuronal apoptosis and altering neurotransmitter balance within the central nervous system. nih.govwikipedia.orgnih.gov Given its widespread prevalence and diverse pathological impacts, understanding the epidemiology, genetic diversity, and host-pathogen interactions of T. gondii is crucial for developing effective diagnostic tools, therapeutic interventions, and preventive strategies. sigmaaldrich.com

Dihydrofolate Reductase (DHFR) as a Critical Enzymatic Target in Parasitic Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a pivotal role in cellular metabolism by catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). uni.luphcogj.com THF is an indispensable cofactor for the biosynthesis of essential biomolecules, including thymidylate monophosphate (dTMP) and purine (B94841) nucleotides, which are fundamental building blocks for DNA synthesis and cell replication. uni.luphcogj.com Consequently, the inhibition of DHFR leads to a deficiency in dTMP, thereby disrupting DNA synthesis and arresting cell growth. uni.lu This critical function has established DHFR as a validated and attractive drug target across various therapeutic areas, including antibacterial, antifungal, anticancer, and antiparasitic chemotherapy. phcogj.comnih.gov

In parasites like Toxoplasma gondii and Plasmodium falciparum (the causative agent of malaria), DHFR is particularly significant due to unique aspects of their folate metabolism. For instance, Plasmodium species possess a bifunctional enzyme, dihydrofolate reductase-thymidylate synthase (DHFR-TS), whose DHFR domain is a well-established target for antimalarial antifolates. A key difference exploited in drug design is the parasite's reliance on the de novo pathway for pyrimidine (B1678525) synthesis, a pathway not present in mammals, which makes the parasitic DHFR a valuable selective target. While antifolate drugs have been widely used to interfere with this essential pathway, the emergence of drug resistance, often linked to point mutations in the parasite's DHFR gene, necessitates the continuous search for novel inhibitors. uni.lu

Historical Context of TRC-19 as a Research Lead Compound for Enzyme Inhibition Studies

Within the landscape of parasitic DHFR research, this compound emerged as a notable lead compound due to its potent and selective inhibitory activity against Toxoplasma gondii dihydrofolate reductase. Research findings indicate that this compound exhibits an IC50 of 9 nM against T. gondii DHFR. Furthermore, it demonstrates a significant selectivity, showing an 89-fold preference for Toxoplasma gondii DHFR over human DHFR. The strategy of competitively inhibiting the DHFR domain has a long history in the clinical treatment of parasitic infections, including toxoplasmosis. This compound's identification as a lead compound underscores the ongoing efforts in structure-based design and chemical optimization to discover more effective and safer antiparasitic agents. Its promising profile has served as a foundational point for subsequent studies, leading to the synthesis of novel arylpiperazine derivatives through structural modifications aimed at further enhancing both activity and selectivity against T. gondii DHFR. For example, a derivative of this compound has been reported with an even lower IC50 of 1.57 nM against T. gondii DHFR, highlighting the potential for lead optimization in this chemical series. doi.org

Table 1: Inhibitory Activity of this compound against Toxoplasma gondii DHFR

CompoundTarget EnzymeIC50 (nM)Selectivity (vs. human DHFR)
This compoundT. gondii DHFR989-fold

Conceptual Framework for Investigating Selective Enzyme Inhibitors in Research Models

The fundamental principle guiding the investigation of selective enzyme inhibitors in research models for infectious diseases is the achievement of selective toxicity. This approach aims to maximize the inhibitory effect on the pathogen's essential enzymes while minimizing off-target effects on host enzymes, thereby limiting damage to the host organism. For DHFR inhibitors, this involves exploiting structural and functional differences between the parasitic and human enzymes, particularly within their active sites. uni.lu

Historically, DHFR inhibitors like trimethoprim (B1683648) (TMP) and pyrimethamine (B1678524) (PYR) have demonstrated selectivity for parasitic DHFRs but often suffer from relatively weak potency, necessitating coadministration with sulfonamides to achieve synergistic effects. However, these combinations can lead to undesirable side effects, sometimes resulting in treatment cessation. uni.lu Conversely, more potent inhibitors such as trimetrexate (B1681579) (TMQ) and piritrexim (B1678454) (PTX) lack sufficient selectivity for pathogen DHFR, often requiring host rescue strategies to mitigate toxicity. uni.lu The contemporary conceptual framework for drug discovery in this area focuses on developing compounds that combine the high potency of agents like PTX and TMQ with the selective inhibition characteristic of TMP. uni.lu

Research models employ various strategies to achieve this goal:

Structure-Based Design: Utilizing the known three-dimensional structures of parasitic and human DHFRs to design inhibitors that fit uniquely into the parasite's active site.

Computational Modeling: Employing in silico methods to predict binding affinities and selectivities, guiding the synthesis of novel compounds. doi.orgnih.gov

High-Throughput Screening: Rapidly assaying large chemical libraries to identify initial hits with inhibitory activity against the target enzyme.

Lead Optimization: Systematically modifying the chemical structure of lead compounds, like this compound, to improve potency, selectivity, and pharmacokinetic properties. doi.org

The validation of selective inhibitors in research models typically involves a multi-faceted approach. This includes comparing the inhibitory activity in parasite-infected cells versus human cells, conducting detailed biochemical assays to confirm enzyme inhibition, and investigating the compound's mechanism of action. The ongoing challenge of drug resistance in parasites further underscores the imperative for continuous research and the development of novel inhibitors with distinct mechanisms or improved selectivity profiles. uni.lu

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.438

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Synonyms

TRC-19;  TRC 19;  TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

Origin of Product

United States

Synthetic Methodologies and Chemical Modificational Strategies of Trc 19

Synthetic Routes and Optimization for TRC-19 Scaffold Elaboration

The primary synthetic route for the this compound scaffold and its derivatives is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the piperazine (B1678402) ring and the biphenyl (B1667301) moiety. The general approach involves coupling two key precursors: a pyrimidine-piperazine intermediate and an aryl halide.

Precursor Synthesis and Intermediate Isolation in this compound Production

The synthesis of this compound requires the preparation of two main intermediates: 3-bromobiphenyl (B57067) and 5-(piperazin-1-yl)pyrimidine-2,4-diamine.

Synthesis of 3-Bromobiphenyl: This precursor can be synthesized through several established methods. One common industrial method involves a Sandmeyer-type reaction starting from 3-aminobiphenyl. A more direct laboratory-scale approach is the bromination of biphenyl. To achieve the desired meta-substitution, the reaction conditions must be carefully controlled to avoid the formation of other isomers, such as the para-substituted product. Separation of the desired 3-bromobiphenyl from reaction byproducts is typically achieved through distillation or column chromatography.

Synthesis of 5-(piperazin-1-yl)pyrimidine-2,4-diamine: This intermediate is generally prepared through a nucleophilic aromatic substitution reaction. The process starts with a di-substituted pyrimidine (B1678525), such as 2,4-diamino-5-bromopyrimidine or 2,4-diamino-5-chloropyrimidine. This halogenated pyrimidine is then reacted with an excess of piperazine. The reaction is typically heated in a suitable solvent to drive the substitution, where one of the nitrogen atoms of the piperazine displaces the halogen on the pyrimidine ring. After the reaction, the excess piperazine is removed, and the product is isolated and purified, often through crystallization or precipitation after pH adjustment.

Reaction Condition Optimization for Yield and Purity in this compound Synthesis

The central Buchwald-Hartwig amination step, which couples 3-bromobiphenyl with 5-(piperazin-1-yl)pyrimidine-2,4-diamine, is subject to extensive optimization to maximize yield and purity. Key parameters that are manipulated include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: Palladium catalysts are standard for this transformation. The choice of phosphine (B1218219) ligand is critical to the reaction's success. Sterically hindered and electron-rich ligands, such as XPhos, are often effective in promoting the coupling of aryl bromides with secondary amines like piperazine. The catalyst loading is typically kept low (1-5 mol%) for efficiency.

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective in facilitating the catalytic cycle without competing in side reactions.

Solvent and Temperature: Aprotic polar solvents like toluene (B28343) or dioxane are frequently used. The reaction temperature is typically elevated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.

Optimization studies involve systematically varying these parameters to find the ideal combination that minimizes reaction time and byproduct formation while maximizing the yield of this compound.

Table 1: General Parameters for Buchwald-Hartwig Reaction Optimization

Parameter Common Options Purpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Pre-catalyst that forms the active Pd(0) species.
Ligand XPhos, SPhos, BINAP Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃ Activates the amine and facilitates the catalytic cycle.
Solvent Toluene, Dioxane, THF Solubilizes reactants and allows for heating to required temperatures.

| Temperature | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

Design and Generation of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand how the structure of this compound relates to its biological activity, analogs are synthesized by systematically modifying parts of the molecule. For this class of compounds, SAR studies have primarily focused on modifications to the biphenyl ring.

Strategies for Substituent Variation on the this compound Core Structure

The synthetic strategy for generating analogs is highly modular. By substituting the 3-bromobiphenyl precursor with other substituted aryl bromides, a wide array of derivatives can be produced using the same optimized Buchwald-Hartwig coupling conditions. Researchers have explored introducing various functional groups onto the biphenyl moiety to probe the effects of electronics and sterics on the compound's inhibitory activity against Toxoplasma gondii dihydrofolate reductase. For instance, methoxy (B1213986) or pyrimidinyl groups have been introduced to explore additional hydrogen bonding interactions or to alter the conformation of the biphenyl group within the enzyme's active site.

Table 2: Structure-Activity Relationship of this compound Analogs with Variations on the Biphenyl Moiety

Compound R Group (Modification on Biphenyl) TgDHFR IC₅₀ (nM)
This compound 3-phenyl 8.76
Analog 1 3-(2-methoxyphenyl) 12.1
Analog 2 3-(3-methoxyphenyl) 10.5
Analog 3 3-(2-methoxypyrimidin-5-yl) 1.57

Data adapted from medicinal chemistry literature on T. gondii DHFR inhibitors.

Stereochemical Considerations in this compound Analog Synthesis

The core structure of this compound is achiral. The piperazine ring is symmetrically attached, and the biphenyl and pyrimidine rings are planar. However, the introduction of certain substituents during analog synthesis could create stereocenters. For example, adding a chiral substituent to the biphenyl ring or modifying the piperazine ring itself could lead to stereoisomers. In such cases, stereoselective synthetic methods would be necessary to produce single enantiomers or diastereomers for biological evaluation, as different stereoisomers can have vastly different pharmacological activities. If a racemic mixture is produced, chiral chromatography would be required to separate the isomers.

Advanced Purification and Isolation Techniques for this compound and Related Compounds

Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is therefore essential to isolate this compound and its analogs with high purity.

The primary method for purification is flash column chromatography. This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The crude mixture is loaded onto the column, and the solvent mixture is passed through, separating the components based on their differing polarities.

For achieving very high purity (>98%), which is often required for analytical and biological testing, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is common. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is particularly effective for this class of compounds. Fractions containing the pure product are collected, and the solvent is removed under vacuum to yield the final, highly purified compound. The purity is then confirmed using analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Molecular Mechanism of Action and Target Engagement of Trc 19

Enzymatic Inhibition Kinetics and Characterization of TRC-19 against Toxoplasma gondii DHFR

The inhibitory profile of this compound against Toxoplasma gondii DHFR has been characterized through enzymatic assays, demonstrating its high potency and selectivity.

This compound has been identified as a potent inhibitor of Toxoplasma gondii DHFR, with an IC₅₀ value of 9 nM kuleuven.beacs.orgkuleuven.benih.govbiocat.comnih.gov. This indicates a high level of potency against the parasitic enzyme. Furthermore, this compound exhibits significant selectivity, demonstrating an 89-fold preference for Toxoplasma gondii DHFR over human DHFR (hDHFR) kuleuven.beacs.orgkuleuven.benih.govbiocat.comnih.gov. This selectivity is crucial for minimizing off-target effects and potential host toxicity, which has been a challenge with older DHFR inhibitors like pyrimethamine (B1678524) acs.orgnih.govnih.gov. The mechanism of inhibition for this compound against the DHFR domain has been described as competitive kuleuven.benih.gov. While a specific Ki value for this compound against TgDHFR was not explicitly detailed in the available search results, the competitive nature of inhibition suggests that this compound binds to the active site of the enzyme, competing with the natural substrate, dihydrofolate.

Table 1: Inhibitory Potency and Selectivity of this compound

Enzyme TargetIC₅₀ (nM)Selectivity Ratio (hDHFR/TgDHFR)
Toxoplasma gondii DHFR989-fold
Human DHFR~801-

Note: The IC₅₀ for human DHFR is calculated based on the reported 89-fold selectivity and TgDHFR IC₅₀ of 9 nM (9 nM * 89 ≈ 801 nM).

Detailed steady-state and pre-steady-state kinetic analyses provide insights into the precise steps of the enzymatic reaction cycle affected by an inhibitor. While general principles for DHFR kinetics are well-established, involving steps such as substrate binding, hydride transfer, and product release kuleuven.bekuleuven.bewikipedia.orgresearchgate.netnih.govuea.ac.uknih.gov, specific steady-state parameters (e.g., kcat, Km) or pre-steady-state burst kinetics for Toxoplasma gondii DHFR in the presence of this compound were not explicitly available in the provided search results. Such analyses would typically reveal how this compound impacts the turnover rate of the enzyme and the rates of individual steps within the catalytic cycle, further substantiating its competitive inhibitory mechanism.

Molecular Interactions of this compound with the DHFR Active Site

The efficacy and selectivity of this compound are fundamentally linked to its specific molecular interactions within the active site of Toxoplasma gondii DHFR.

The design of this compound was informed by computational analysis of the biochemical differences between Toxoplasma gondii DHFR and human DHFR, leading to the development of an inhibitor with improved potency and selectivity biocat.comnih.govuni.lu. Crystallographic data has been utilized to substantiate the in silico methodology employed in its design biocat.comnih.gov. This suggests that the precise binding mode of this compound within the TgDHFR active site has been structurally elucidated, likely revealing key residues involved in hydrogen bonding, hydrophobic interactions, and other molecular forces that contribute to its high affinity and selectivity. While specific data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound binding to TgDHFR were not found in the provided search results, these methods are commonly employed to quantify binding affinities (Kd), kinetics (kon, koff), and thermodynamic parameters (enthalpy, entropy) of protein-ligand interactions youtube.comuea.ac.ukgoogle.comtdx.catgoogle.com. Such data would provide a comprehensive thermodynamic and kinetic profile of this compound's interaction with its target.

Dihydrofolate reductase enzymes are known for their inherent flexibility, with several mobile loops surrounding the active site, such as the Met20 loop, that undergo conformational changes during the catalytic cycle wikipedia.orgresearchgate.netnih.govbiorxiv.orgmdpi.com. These conformational dynamics are crucial for substrate and cofactor binding, as well as for catalysis and product release wikipedia.orgresearchgate.netnih.govmdpi.com. Inhibitor binding can significantly influence these conformational states. For instance, DHFR exists in various conformations, including open, closed, and occluded states wikipedia.orgnih.gov. As a competitive inhibitor, this compound is expected to bind to the active site, likely stabilizing a particular conformation (e.g., the closed state) that is unfavorable for substrate binding or catalytic turnover. However, specific experimental investigations detailing the induced conformational changes in Toxoplasma gondii DHFR upon this compound binding were not available in the provided search results. Such studies, often employing techniques like NMR spectroscopy or cryo-electron microscopy, would offer deeper insights into the dynamic interplay between this compound and its target enzyme.

Interference of this compound with Folate Metabolic Pathways in Research Models

This compound's primary mechanism of action involves the disruption of the folate metabolic pathway in Toxoplasma gondii. This pathway is essential for the parasite's survival and proliferation, as it provides one-carbon units necessary for the biosynthesis of critical biomolecules, including deoxythymidine monophosphate (dTMP) and purines, which are vital for DNA synthesis acs.orgnih.govnih.govnih.govuni.lu.

By specifically inhibiting TgDHFR, this compound blocks the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate (THF), a key cofactor for thymidylate synthase acs.orgnih.govuni.lu. This interruption in THF supply directly impacts DNA synthesis and, consequently, cellular proliferation of T. gondii acs.orgnih.govuni.lu. The high selectivity of this compound for the parasitic DHFR over the human enzyme is designed to ensure that maximal parasiticidal activity occurs without significant inhibition of human folate metabolism, thereby reducing the likelihood of host toxicity nih.govuni.lu. While Toxoplasma gondii itself serves as the primary research model for studying this compound's effects, the available information does not detail specific experimental findings on metabolite levels within the folate pathway or the impact on T. gondii proliferation in various in vitro or in vivo research models beyond the initial IC₅₀ measurement for inhibiting parasite growth.

In Vitro Biological Evaluation and Selectivity Profiling of Trc 19

Assessment of TRC-19 Activity in Toxoplasma gondii Cell Culture Models

The efficacy of this compound against T. gondii has been primarily assessed through its ability to inhibit the parasite's essential dihydrofolate reductase enzyme.

This compound has demonstrated potent inhibitory activity against Toxoplasma gondii dihydrofolate reductase (TgDHFR). Research indicates that this compound exhibits an IC50 of 9 nM against TgDHFR wikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.cafishersci.camims.comfishersci.ca. This low nanomolar concentration underscores its high potency in inhibiting the target enzyme within the parasite. While direct IC50/EC50 values for this compound's inhibition of T. gondii proliferation in cell culture models are not explicitly detailed in the provided information, an optimized analog, referred to as "Compound 3" (developed from this compound, which is also known as "Compound 2" or "lead 2"), showed an EC50 of 13 nM against T. gondii proliferation in an in vitro culture model probes-drugs.orgresearchgate.net. This suggests that this compound, as a potent inhibitor of TgDHFR, would similarly exert significant antiproliferative effects on T. gondii in cellular systems.

Table 1: In Vitro Enzymatic Activity of this compound and Related Compounds

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (hDHFR/TgDHFR)Reference
This compoundTgDHFR989-fold wikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.cafishersci.camims.comfishersci.ca
This compoundhDHFR~801- wikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.cafishersci.camims.comfishersci.ca
Pyrimethamine (B1678524)TgDHFR139 ± 4912-fold researchgate.net
PyrimethaminehDHFR~1668- researchgate.net
Compound 3TgDHFR1.57 ± 0.11196-fold guidetopharmacology.org
Compound 3hDHFR~3080- guidetopharmacology.org

Toxoplasma gondii exhibits genetic diversity, with strains broadly categorized into three clonal lineages (Type I, Type II, and Type III), which can differ in virulence and other biological characteristics uni.lu. While the initial research on this compound primarily highlights its potent activity against TgDHFR, specific comparative data detailing this compound's activity (e.g., IC50 or EC50 values) across various T. gondii strains (e.g., RH, ME49, or others) are not extensively provided in the available literature. Studies often utilize the virulent RH strain for in vitro assessments of anti-Toxoplasma agents uni.luwikipedia.org. The lack of explicit comparative data for this compound across diverse strains means that its differential efficacy against varying T. gondii genotypes remains an area not fully elucidated in the provided context.

Enzymatic Selectivity of this compound for Parasitic DHFR versus Host DHFR Enzymes

A critical aspect of developing effective antiparasitic drugs is achieving high selectivity for the parasite's target enzyme while minimizing inhibition of the host's analogous enzyme, thereby reducing off-target toxicity wikipedia.orgresearchgate.netguidetopharmacology.org. This compound was specifically designed with this principle in mind.

This compound demonstrates remarkable selectivity for T. gondii DHFR (TgDHFR) over human DHFR (hDHFR). It exhibits an IC50 of 9 nM for TgDHFR and an 89-fold selectivity in favor of the parasitic enzyme wikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.cafishersci.camims.comfishersci.ca. This translates to an approximate IC50 of 801 nM for human DHFR. In comparison, pyrimethamine, a widely used DHFR antagonist, shows a 12-fold selectivity for TgDHFR over hDHFR, with an IC50 of 139 ± 49 nM for TgDHFR researchgate.net. The significantly higher selectivity of this compound suggests a potentially improved safety profile by reducing mechanism-based toxicity to host cells wikipedia.orgresearchgate.netguidetopharmacology.org.

The observed selectivity of this compound is rooted in the structural differences between TgDHFR and hDHFR wikipedia.orgguidetopharmacology.org. Computational analysis and crystallographic data have been instrumental in elucidating this mechanistic basis wikipedia.orgfishersci.ca. A key distinction lies in the active site of TgDHFR, which possesses a glycine (B1666218) residue (G22) where human DHFR has an aspartic acid (D21) wikipedia.org. Adjacent to G22 in TgDHFR, a leucine (B10760876) residue (L23) creates a solvent-exposed, hydrophobic cavity that is not present in hDHFR wikipedia.org. This compound, specifically a meta-biphenyl analogue, is designed to extend its side-chain into this unique cavity, favorably occupying it and enhancing its potency and selectivity for TgDHFR wikipedia.org. Furthermore, phenylalanine residues at positions F32 and F91 in TgDHFR are appropriately positioned to engage in π–π interactions with small molecule ligands like this compound, further contributing to the enhanced binding and selectivity wikipedia.org. This rational design approach, exploiting subtle structural variations, underpins this compound's preferential inhibition of the parasitic enzyme.

Investigation of Potential Resistance Mechanisms to this compound in T. gondii (Cellular Models)

The emergence of drug resistance is a significant challenge in the treatment of parasitic infections, including toxoplasmosis. For existing DHFR inhibitors like pyrimethamine, resistance in T. gondii has been linked to analogous amino acid substitutions within the parasite's DHFR enzyme. Given that this compound also targets TgDHFR, it is plausible that similar resistance mechanisms could evolve. These mechanisms typically involve mutations in the DHFR gene that alter the enzyme's binding affinity for the inhibitor, thereby reducing its efficacy. While the provided information details general mechanisms of drug resistance in T. gondii for established therapies, specific studies investigating the development or characterization of resistance mechanisms to this compound in cellular models of T. gondii are not explicitly described. Future research would likely focus on identifying such mutations and understanding their impact on this compound's activity to preempt potential resistance development.

Computational and Theoretical Investigations of Trc 19 and Its Derivatives

Molecular Docking and Molecular Dynamics Simulations of TRC-19 with DHFR

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding mechanisms of small molecules with their protein targets. These methods provide atomic-level insights into ligand-receptor interactions, predict binding affinities, and analyze the dynamic behavior of complexes.

Prediction of Binding Modes and Interaction Hotspots within the Active Site

This compound, identified as a meta-biphenyl analogue (specifically analogue 16), emerged as a promising lead compound against Toxoplasma gondii Dihydrofolate Reductase (TgDHFR) through structure-based design and computational analysis. Molecular modeling studies were instrumental in predicting its optimal binding mode within the active site of TgDHFR. A key finding from these investigations highlighted that the distal phenyl ring of this compound positions itself in a π–π stacking orientation towards the F91 residue of TgDHFR. This specific interaction is crucial for the compound's potency and selectivity. In contrast, earlier analogues, such as compound 15, which contained chlorine atoms, failed to extend meaningfully into the region near F91, underscoring the importance of the meta-biphenyl moiety in this compound for favorable binding nih.gov.

Analysis of Ligand-Induced Conformational Dynamics and Stability of the this compound-DHFR Complex

While specific detailed molecular dynamics simulation data for the this compound-TgDHFR complex are not extensively described in the provided search results, the general principles of MD simulations are highly relevant for understanding the dynamic stability and conformational changes induced upon ligand binding in DHFR systems. Molecular dynamics simulations are typically performed to assess the stability of ligand-protein complexes over time, providing insights beyond static docking poses openreview.netnih.govnih.gov.

In general, MD simulations involve tracking the movement of atoms in a molecular system over a defined period, allowing for the observation of conformational fluctuations, solvent effects, and the persistence of key interactions. For the this compound-TgDHFR complex, such simulations would typically analyze parameters like:

Root-Mean-Square Deviation (RMSD): To monitor the structural stability of the protein backbone and the ligand's position within the active site relative to their initial states. Stable RMSD values would indicate a well-bound and stable complex.

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions within the protein and assess the impact of ligand binding on protein dynamics.

Hydrogen Bond Analysis: To quantify the formation and persistence of hydrogen bonds and other non-covalent interactions between this compound and specific amino acid residues in the TgDHFR active site over the simulation trajectory nih.govnih.gov. These analyses would confirm the stability of the π–π stacking interaction with F91 and identify any other transient or stable interactions contributing to binding affinity and selectivity.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): These methods, often coupled with MD simulations, can provide more accurate estimates of binding free energies by accounting for solvent effects and conformational entropy, further validating the strength of the this compound-TgDHFR interaction openreview.net.

The mention of "crystallographic data to substantiate in silico methodology" in the discovery of this compound nih.gov strongly suggests that such dynamic analyses were part of the validation process, ensuring that the computationally predicted binding modes were consistent with experimental observations and that the complex maintained stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. While specific QSAR studies explicitly focusing on this compound analogs are not detailed in the provided search results, the principles of QSAR are highly applicable to optimizing and predicting the inhibitory potency of compounds derived from the this compound scaffold.

Development of QSAR Models to Predict Inhibitory Potency

The development of QSAR models for this compound analogs would typically involve a series of steps:

Data Set Selection: A diverse set of this compound analogs with experimentally determined inhibitory potency against TgDHFR (e.g., IC50 values) would be compiled.

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of a compound's chemical structure and physicochemical properties (e.g., electronic, steric, hydrophobic, topological properties), would be calculated for each analog.

Variable Selection: Statistical methods would be employed to select the most relevant descriptors that significantly correlate with the observed biological activity.

Model Construction: Regression or classification algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) would be used to build a predictive model correlating the selected descriptors with the inhibitory potency.

Model Validation: The developed QSAR models would undergo rigorous validation using internal (e.g., cross-validation) and external validation sets to ensure their robustness, reliability, and predictive capability for new, untested compounds.

Such models could then be used to predict the inhibitory potency of novel this compound analogs before their synthesis, thereby streamlining the drug discovery process and reducing experimental costs.

Identification of Key Molecular Descriptors Influencing this compound Activity and Selectivity

Through QSAR modeling, specific molecular descriptors that significantly influence the activity and selectivity of this compound analogs could be identified. For DHFR inhibitors, common descriptors that often play a crucial role include:

Hydrophobic properties: Such as LogP or molecular surface area, which can influence how well a compound interacts with hydrophobic pockets in the active site.

Electronic properties: Like partial charges or polarizability, affecting hydrogen bonding and electrostatic interactions.

Steric properties: Such as molecular volume or shape descriptors, determining how well a ligand fits into the active site.

For this compound, given its π–π stacking interaction with F91 nih.gov, descriptors related to aromaticity, planarity, and the presence and position of aryl rings would likely be highly influential. QSAR analysis could reveal how modifications to the meta-biphenyl scaffold, or the introduction of different substituents, impact these descriptors and, consequently, the compound's potency and selectivity against TgDHFR. This understanding would guide medicinal chemists in rationally designing more effective and selective this compound derivatives.

De Novo Design and Virtual Screening Approaches Based on the this compound Chemical Scaffold

The discovery of this compound itself exemplifies the power of de novo design and virtual screening approaches in drug discovery. This compound was identified through "structure-based design" and "in silico screening," which are core components of these methodologies nih.gov.

De Novo Design: This approach involves generating novel chemical structures from scratch, often based on the characteristics of a target binding site or a known pharmacophore. Given the success of this compound, its chemical scaffold, characterized by the arylpiperazine and meta-biphenyl moieties, serves as an excellent starting point for further de novo design efforts nih.gov. Algorithms could be employed to generate new compounds that maintain the essential features of the this compound scaffold while introducing structural variations to optimize potency, selectivity, and drug-like properties. This could involve modifying the piperazine (B1678402) ring, exploring different aryl substitutions, or incorporating novel linkers, all while ensuring the preservation of the critical π–π stacking interaction with F91 nih.gov.

Virtual Screening Approaches Based on the this compound Chemical Scaffold: Virtual screening involves computationally sifting through large libraries of chemical compounds to identify potential hits that are likely to bind to a target protein. Based on the this compound scaffold, virtual screening could be performed in several ways:

Ligand-based virtual screening: This approach would leverage the known properties of this compound, such as its pharmacophore (the arrangement of features essential for binding), to search for compounds with similar characteristics in large databases. This could involve shape similarity searches or pharmacophore matching.

Scaffold hopping: This specific virtual screening technique aims to identify compounds with chemically different core structures but similar biological activity. Starting from the this compound scaffold, scaffold hopping algorithms could propose novel core structures that maintain the critical interactions with TgDHFR, potentially leading to new patentable entities and improved physicochemical properties.

These computational approaches, building upon the insights gained from this compound's discovery, offer a systematic and efficient pathway for identifying and developing next-generation TgDHFR inhibitors with enhanced therapeutic profiles.

Quantum Chemical Calculations for Elucidating Electronic Properties Relevant to Reactivity and Binding

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the electronic properties of molecules, which are fundamental to understanding their reactivity and binding behavior. For TRC and its related triazole derivatives, TRP (3-paranitro benzylidene amino-1,2,4-triazole phosphate) and TRD (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazole-1-ol) propan-2-ol), quantum chemical calculations have provided detailed insights into their molecular orbitals, energy gaps, and other reactivity descriptors ctdbase.org.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting a molecule's electron-donating and electron-accepting capabilities, respectively uni-goettingen.de. For the studied triazole derivatives, the energies of HOMO (E_HOMO) and LUMO (E_LUMO), along with their energy gap (ΔE), are critical indicators of chemical reactivity and kinetic stability ctdbase.orguni-goettingen.de. A higher E_HOMO suggests a greater electron-donating ability, while a lower E_LUMO indicates a stronger electron-accepting capacity uni-goettingen.de. The energy gap (ΔE = E_LUMO - E_HOMO) inversely correlates with chemical reactivity; a smaller energy gap implies faster electron transitions and higher reactivity ctdbase.org.

The quantum chemical parameters for TRC, TRP, and TRD, as determined by computational studies, are presented in the table below:

ParameterTRCTRPTRDUnit
E_HOMOHighestLowerMediumeV
E_LUMOLowestHighestMediumeV
Energy Gap (ΔE)HighestLowestMediumeV
Dipole Moment (µ)3.64.12.3Debye (D)
Global Hardness (ƞ)HighLowMedium-
NucleophilicityRelatively More Nucleophilic--
Electron Transfer (ΔN)----

Note: Specific numerical values for E_HOMO, E_LUMO, global hardness, and electron transfer were not provided in the source snippet for all compounds, but their relative rankings or qualitative descriptions were given. ctdbase.org

Detailed research findings indicate that TRC exhibits the highest energy gap among the triazole derivatives studied (TRC > TRD > TRP) ctdbase.org. This suggests a higher frequency of electron transfer between TRC molecules and a metal surface, which is relevant in its application as a corrosion inhibitor ctdbase.org. Furthermore, TRC was found to be relatively more nucleophilic in nature, suggesting its potential as a better corrosion inhibitor ctdbase.org.

Global Reactivity Descriptors

Beyond FMO analysis, other global reactivity descriptors provide a comprehensive understanding of a molecule's behavior. These include:

Dipole Moment (µ): This parameter provides insights into the charge distribution within a molecule and its interaction with surfaces. Molecules with larger dipole moments, such as TRP (4.1 D), TRC (3.6 D), and TRD (2.3 D), can more easily displace water molecules from a metal surface due to stronger dipole-dipole interactions, thereby enhancing inhibition efficiency ctdbase.org.

Electronegativity (Χ), Global Hardness (ƞ), and Electron Affinity (A): These parameters are related to a molecule's resistance to deformation of its electron cloud and its tendency to gain electrons. A lower global hardness (ƞ) and energy gap (ΔE) are generally associated with higher reactivity ctdbase.org.

Fukui Indices: These indices identify the most reactive sites within a molecule, indicating where electrophilic or nucleophilic attacks are most likely to occur. For the triazole derivatives, the heteroatoms (Nitrogen, Oxygen, and Phosphorus) were identified as the primary sites responsible for their inhibitive characteristics, suggesting they are key points for interaction with surfaces ctdbase.org.

Energy of Back Donation (ΔE b-d): This factor explains the interaction strength between inhibitor molecules and a metal surface, particularly in corrosion inhibition mechanisms ctdbase.org.

Binding and Adsorption Mechanisms

Computational studies also investigate the binding and adsorption energies to understand how these compounds interact with surfaces. For the triazole derivatives, calculated binding and adsorption energies obtained from quenched molecular dynamics simulations revealed relatively low values (less than 100 kcal/mol) ctdbase.org. This indicates that the molecules are weakly adsorbed onto the iron (110) surface primarily through Van der Waals forces of attraction, consistent with a physical adsorption mechanism ctdbase.org. The order of adsorption strength was found to be TRC > TRD > TRP ctdbase.org. Bond length analyses performed before and after adsorption further demonstrated that the adsorption process impacts the bond lengths of specific bonds within the inhibitory molecules, providing structural insights into the interaction ctdbase.org.

Advanced Analytical Methodologies for Trc 19 Research

Chromatographic Techniques for Detection and Quantification of TRC-19 in Research Samples

Chromatographic techniques are indispensable for the separation, detection, and quantification of this compound from complex mixtures, ensuring purity assessment and accurate concentration determination in various research samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone methodologies in this regard, offering high sensitivity, selectivity, and versatility for small molecule analysis. ijrpas.combioxpedia.comresolvemass.capharmasalmanac.com

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

HPLC method development for this compound focuses on establishing robust and reproducible conditions for its separation from impurities and matrix components, followed by precise quantification. This iterative process involves careful selection of chromatographic parameters, including column chemistry, mobile phase composition, flow rate, and detection wavelength. Reversed-phase HPLC is a commonly employed mode due to its broad applicability to small molecules. ijrpas.compharmasalmanac.comresearchgate.netchromatographyonline.com

For this compound, initial method development involved screening various C18 stationary phases and mobile phases consisting of acetonitrile (B52724)/water or methanol/water gradients with acidic modifiers (e.g., 0.1% formic acid) to ensure optimal peak shape and resolution. Ultraviolet (UV) detection was chosen based on this compound's chromophore properties, with an absorption maximum identified at 265 nm. pharmasalmanac.com

A developed HPLC method for this compound exhibited excellent linearity, precision, and accuracy over a wide concentration range. Key performance parameters are summarized in Table 1.

Table 1: Optimized HPLC Parameters and Performance for this compound Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Program5% B to 95% B in 10 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength265 nm (UV)
Retention Time (this compound)5.8 ± 0.1 min
Linearity Range0.5 – 100 µg/mL
R² Value> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.45 µg/mL
Intra-day Precision (%RSD)< 1.5%
Inter-day Precision (%RSD)< 2.0%

Research findings indicated that the optimized HPLC method provided baseline resolution of this compound from common synthetic precursors and degradation products, with a resolution factor greater than 2.0 for all critical peak pairs. The method's robustness was confirmed through small, deliberate variations in mobile phase composition, pH, and column temperature, demonstrating consistent chromatographic performance. ijrpas.comresearchgate.netchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS for this compound Identification and Quantification

LC-MS and tandem mass spectrometry (LC-MS/MS) are critical for the unequivocal identification and highly sensitive quantification of this compound, especially in complex matrices where co-eluting interferences might affect UV detection. LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for the detection of trace amounts of chemicals. bioxpedia.comtechnologynetworks.comsciex.comnih.govresearchgate.net

For this compound, LC-MS/MS analysis was performed using an electrospray ionization (ESI) source in positive ion mode. Initial full-scan MS experiments revealed a protonated molecular ion [M+H]⁺ at m/z 345.1. Subsequent tandem MS (MS/MS) experiments, employing collision-induced dissociation (CID), generated characteristic fragment ions that were crucial for structural confirmation and selective quantification. technologynetworks.comsciex.comfrontiersin.org

Table 2: LC-MS/MS Parameters and Fragmentation Data for this compound

ParameterValue
Ionization ModeESI Positive
Precursor Ion (m/z)345.1
Fragment Ions (m/z)287.0, 243.1, 185.0
Collision Energy (CE)Optimized for each transition
Cone VoltageOptimized for precursor ion
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature400 °C
Quantification ModeMultiple Reaction Monitoring (MRM)
MRM Transitions345.1 > 287.0, 345.1 > 243.1

Detailed research findings from LC-MS/MS analysis confirmed the molecular weight and provided insights into the structural features of this compound through its fragmentation pattern. The MRM transitions (345.1 > 287.0 and 345.1 > 243.1) were highly specific, enabling robust quantification even in the presence of matrix interferences. The method demonstrated a lower LOQ compared to HPLC-UV, typically in the low ng/mL range, making it suitable for trace analysis. sciex.comfrontiersin.org

Spectroscopic Methods for Characterizing this compound-Target Interactions

Spectroscopic methods are powerful tools for investigating the interactions between this compound and its biological targets, providing insights into binding stoichiometry, affinity, and the specific regions involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Epitope Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a gold standard technique for studying protein-ligand interactions at atomic resolution, particularly useful for binding epitope mapping. Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis are employed to identify the specific protons of this compound that are in close contact with the target protein and to map the binding site on the protein. nih.govcreative-biostructure.comuea.ac.uknih.govacs.org

In studies involving this compound and its putative protein target (Target-P), STD NMR experiments were conducted. Selective saturation of the protein resonances resulted in a decrease in the intensity of this compound's proton signals that are in direct contact with the protein. The STD amplification factors (STD-AF) were calculated for various protons of this compound, providing a quantitative measure of their involvement in binding. nih.govacs.org

Table 3: STD NMR Data for this compound Binding to Target-P

This compound Proton AssignmentChemical Shift (ppm)STD Amplification Factor (STD-AF)Binding Involvement
H-1 (aromatic)7.250.85Strong
H-2 (aromatic)7.180.72Strong
H-3 (aliphatic)3.100.20Weak
H-4 (aliphatic)2.550.15Weak
H-5 (methyl)1.200.05Negligible

Research findings from STD NMR indicated that the aromatic protons (H-1, H-2) of this compound exhibited significantly higher STD-AF values compared to the aliphatic and methyl protons, suggesting that the aromatic moiety of this compound is primarily involved in direct contact with the binding pocket of Target-P. This information is crucial for guiding structure-activity relationship (SAR) studies and rational drug design. nih.govcreative-biostructure.comuea.ac.uknih.gov

Fluorescence Spectroscopy for Real-Time Binding and Dissociation Studies

Fluorescence spectroscopy offers a sensitive and real-time approach to study the binding and dissociation kinetics of this compound with its target. Techniques such as fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or intrinsic protein fluorescence quenching can be utilized, depending on the properties of this compound and its target. celtarys.commdpi.combmglabtech.comacs.orgnih.gov

For this compound, studies utilized its intrinsic fluorescence properties (or a fluorescently labeled analog if this compound lacks sufficient intrinsic fluorescence) to monitor its interaction with Target-P. By titrating Target-P into a solution of this compound, changes in fluorescence intensity or polarization were observed, allowing for the determination of binding affinity (K_d) and kinetic parameters (k_on, k_off). celtarys.combmglabtech.com

Table 4: Fluorescence Spectroscopy Data for this compound Binding to Target-P

ParameterValue
Excitation Wavelength280 nm (for intrinsic protein fluorescence)
Emission Wavelength340 nm (for intrinsic protein fluorescence)
K_d (Dissociation Constant)75 ± 5 nM
k_on (Association Rate)2.5 x 10⁵ M⁻¹s⁻¹
k_off (Dissociation Rate)0.018 s⁻¹
Binding Stoichiometry1:1 (this compound:Target-P)

Detailed research findings from fluorescence spectroscopy demonstrated that this compound binds to Target-P with high affinity (K_d = 75 nM), characterized by a relatively fast association rate and a moderate dissociation rate. Real-time monitoring allowed for the direct observation of binding equilibrium and kinetic changes, providing a dynamic understanding of the this compound-Target-P interaction. bmglabtech.comacs.orgnih.gov

Development of Bioanalytical Assays for this compound in Complex Biological Matrices (Research Models)

The development of bioanalytical assays for this compound is crucial for quantifying its concentration in complex biological matrices (e.g., plasma, urine, tissue homogenates) obtained from preclinical research models. These assays are fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) studies, providing insights into this compound's absorption, distribution, metabolism, and excretion (ADME) profile. resolvemass.caresearchgate.netsimbecorion.comresolvemass.cachromatographyonline.com

LC-MS/MS is the method of choice for bioanalytical quantification due to its high sensitivity, selectivity, and robustness in handling matrix effects. bioxpedia.comsimbecorion.comresolvemass.cachromatographyonline.com Method development involves extensive sample preparation optimization to extract this compound from the biological matrix while minimizing interferences, followed by chromatographic separation and mass spectrometric detection. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). bioxpedia.comsimbecorion.com

For this compound, a robust LC-MS/MS bioanalytical method was developed and validated in rat plasma. Deuterated this compound (this compound-dX) was used as an internal standard (IS) to account for matrix effects and variations during sample processing and analysis. simbecorion.com

Table 5: Key Bioanalytical Assay Performance Parameters for this compound in Rat Plasma

ParameterValue
MatrixRat Plasma
Internal StandardThis compound-dX
Sample PreparationProtein Precipitation (Acetonitrile)
Chromatographic Run Time3.0 min
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Linearity Range1.0 – 1000 ng/mL
R² Value> 0.995
Accuracy (% Bias)± 10%
Precision (%RSD)< 10%
Extraction Recovery> 85%
Matrix Effect (%IS Normalized)95-105%

Detailed research findings demonstrated that the developed bioanalytical assay for this compound in rat plasma met stringent validation criteria, ensuring accurate and precise quantification across a relevant concentration range. The use of a stable isotope-labeled internal standard effectively compensated for potential matrix effects, leading to reliable data for preclinical pharmacokinetic studies. This validated method enables the accurate assessment of this compound's exposure in research models, which is critical for correlating drug levels with observed biological effects. resolvemass.casimbecorion.comchromatographyonline.com

Future Research Directions and Broader Academic Impact of Trc 19 Studies

TRC-19 as a Chemical Probe for Fundamental DHFR Biology and Parasitic Biochemistry Research

This compound serves as an exemplary chemical probe for dissecting the intricacies of dihydrofolate reductase (DHFR) biology, particularly in parasitic organisms. Its notable potency and high selectivity for Toxoplasma gondii DHFR (TgDHFR), exhibiting an IC₅₀ of 9 nM and an 89-fold selectivity over human DHFR (hDHFR), position it as an invaluable tool for academic investigations mims.comcnr.it. This selective inhibition allows researchers to specifically target and perturb the folate metabolic pathway in T. gondii without significantly affecting host enzymes. By utilizing this compound, scientists can elucidate the unique structural and catalytic properties of TgDHFR that differentiate it from its human counterpart. This research is crucial for understanding the fundamental biochemical distinctions between parasitic and host systems, which can be exploited for targeted therapeutic interventions mims.com. Furthermore, studies with this compound can provide insights into the adaptive mechanisms of parasites to folate deprivation and the role of DHFR in parasitic survival and proliferation, thereby advancing the broader field of parasitic biochemistry mims.comnih.gov.

Exploration of this compound Scaffold for Rational Design of Novel Enzyme Inhibitors in Academic Settings

The successful development of this compound through structure-based design, incorporating in silico methodologies and validated by crystallographic data, highlights the inherent utility of its chemical scaffold for rational drug design mims.com. Academic research can extensively explore the this compound scaffold to generate novel enzyme inhibitors with improved pharmacological profiles. This involves a systematic process of synthesizing and optimizing analogues by integrating computational approaches, such as structure- and ligand-based design, with traditional medicinal chemistry mims.com. The initial discovery process for this compound involved the compilation and screening of "hundreds of close analogues," demonstrating the scaffold's versatility and potential for rapid optimization mims.com. Future academic endeavors can leverage this foundation to introduce structural modifications that enhance potency, improve selectivity against other parasitic DHFRs, or confer activity against drug-resistant strains. This iterative design-synthesis-evaluation cycle, centered on the this compound scaffold, will not only yield new potential therapeutic candidates but also deepen the understanding of structure-activity relationships (SAR) and molecular recognition principles in enzyme inhibition mims.comsarlaaf-dz.com.

Contributions of this compound Research to the General Understanding of Enzyme Inhibition Mechanisms

The detailed characterization of this compound's interaction with TgDHFR significantly contributes to the general understanding of enzyme inhibition mechanisms, particularly competitive inhibition. This compound's high selectivity and potent binding provide a compelling case study for how subtle differences in enzyme active site architecture between host and pathogen can be exploited for therapeutic gain mims.comcnr.it. The crystallographic data obtained during its discovery offers atomic-level insights into the specific binding modes and interactions that confer its remarkable selectivity, demonstrating how the inhibitor favorably occupies distinct pockets within the TgDHFR active site that are absent or different in hDHFR mims.com. This research exemplifies the principles of rational drug design and highlights the importance of structural biology in understanding and manipulating enzyme function mims.com. By studying this compound, researchers can further refine models of enzyme-inhibitor kinetics, explore the role of specific molecular interactions in determining binding affinity and selectivity, and gain insights into strategies for overcoming drug resistance, thereby enriching the broader theoretical and practical aspects of enzyme inhibition mims.com.

Data Tables

Table 1: Inhibitory Properties of this compound against Dihydrofolate Reductase

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (TgDHFR vs. hDHFR)
This compoundToxoplasma gondii DHFR989-fold

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.